molecular formula C21H19N3O5 B11554279 N'-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide

N'-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide

Cat. No.: B11554279
M. Wt: 393.4 g/mol
InChI Key: WGWQHQOAIDFCHZ-LPYMAVHISA-N
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Description

N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2-ethoxy-5-nitrobenzaldehyde and 3-methoxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The nitro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro oxides or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide

Uniqueness

N’-[(E)-(2-ethoxy-5-nitrophenyl)methylidene]-3-methoxynaphthalene-2-carbohydrazide is unique due to the presence of both ethoxy and nitro functional groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxy-5-nitrophenyl)methylideneamino]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H19N3O5/c1-3-29-19-9-8-17(24(26)27)10-16(19)13-22-23-21(25)18-11-14-6-4-5-7-15(14)12-20(18)28-2/h4-13H,3H2,1-2H3,(H,23,25)/b22-13+

InChI Key

WGWQHQOAIDFCHZ-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2OC

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

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